N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
Description
N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-[4-(propan-2-yl)phenoxy]acetamide: is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a phenoxyacetamide moiety
Properties
IUPAC Name |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O3/c1-20(2)21-9-13-24(14-10-21)35-19-27(33)30-25-5-3-4-6-26(25)31-15-17-32(18-16-31)28(34)22-7-11-23(29)12-8-22/h3-14,20H,15-19H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPFMCDZNFSGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and anhydrous aluminum chloride as a catalyst.
Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the intermediate with 4-isopropylphenol and chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and phenoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine:
Biochemistry: It can be used in the study of enzyme inhibition and receptor binding.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
- N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}phenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
- N-(2-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
Comparison:
- Chlorophenyl vs. Bromophenyl/Fluorophenyl: The presence of different halogens (chlorine, bromine, fluorine) can significantly affect the compound’s reactivity, binding affinity, and overall biological activity.
- Unique Features: The specific combination of the chlorophenyl group and the piperazine ring in N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-2-[4-(propan-2-yl)phenoxy]acetamide may confer unique properties, such as enhanced stability and specific receptor interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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